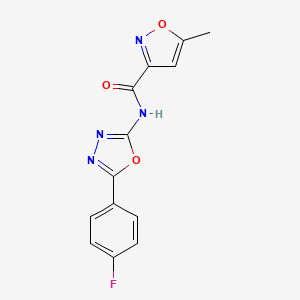

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O3/c1-7-6-10(18-21-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHFPOAGVCNFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of 4-fluorophenyl hydrazine: This intermediate is prepared by reacting 4-fluoronitrobenzene with hydrazine hydrate under reflux conditions.

Cyclization to form 1,3,4-oxadiazole: The 4-fluorophenyl hydrazine is then reacted with a carboxylic acid derivative, such as ethyl chloroformate, to form the oxadiazole ring.

Formation of 5-methylisoxazole: This intermediate is synthesized by reacting an appropriate β-keto ester with hydroxylamine hydrochloride.

Coupling reaction: The final step involves coupling the oxadiazole and isoxazole intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

- Substitution

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and an isoxazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 287.27 g/mol.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, studies have shown that related compounds can inhibit acetylcholinesterase and urease with significant potency .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains. It has been shown to possess moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Antitumor Effects : Some derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cell lines. The structural components allow for interaction with cellular targets involved in tumor growth regulation .

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of oxadiazole derivatives, including the target compound. The results indicated that it exhibited significant antibacterial effects, particularly against Salmonella typhi. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Heterocyclic Cores

Key Observations :

- Oxadiazole vs. Thiadiazole: The substitution of sulfur in thiadiazole () vs. oxygen in oxadiazole alters electronic properties.

- Isoxazole-Thiazole Hybrid () : The thiazole carboxamide introduces a sulfur atom, which may enhance π-π stacking or hydrophobic interactions compared to the oxadiazole-based carboxamide in the target compound.

Substituent Effects

4-Fluorophenyl Group :

- Common in all compared compounds (Evidences 4, 7, and target), this group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and resistance to cytochrome P450-mediated metabolism.

Methyl and Isopropyl Groups :

Physicochemical Properties (Theoretical Comparison)

Table 2: Estimated Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and substituted anilines. For example, describes a general procedure for preparing isoxazole-3-carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents. Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine), solvent selection (DMSO or DMF for solubility), and purification via column chromatography or recrystallization. Low yields (e.g., 18% in ) may result from steric hindrance or poor solubility, which can be mitigated by introducing electron-withdrawing groups or using microwave-assisted synthesis.

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

- Methodological Answer : Key characterization techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For instance, reports δ=10.36 ppm (s, 1H) for the amide proton and aromatic protons at δ=7.27–7.51 ppm.

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599 in ).

- Melting Point : A sharp melting range (e.g., 214–216°C in ) indicates purity.

- IR Spectroscopy : To identify functional groups like C=O (amide I band ~1650 cm⁻¹).

Q. What preliminary biological screening assays are recommended to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens should target enzyme inhibition (e.g., α-glucosidase, lipoxygenase (LOX), or cholinesterases) using spectrophotometric assays. outlines protocols for LOX inhibition: pre-incubate the compound with the enzyme and linoleic acid substrate, then measure conjugated diene formation at 234 nm. For cytotoxicity, zebrafish embryo models () or cancer cell lines (e.g., MCF-7, HeLa) using MTT assays are viable. Mitochondrial targeting can be assessed via Rh123 fluorescence to monitor membrane potential changes.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitutions) influence this compound’s biological activity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:

- Electron-Withdrawing Groups (EWGs) : Fluorine at the 4-position () enhances metabolic stability and membrane permeability compared to chlorine ().

- Heterocyclic Moieties : Replacing isoxazole with 1,3,4-thiadiazole () may alter binding to targets like LOX or cholinesterases.

- Bioisosteric Replacement : Substituting the oxadiazole ring with triazoles () can modulate hydrogen-bonding interactions.

- Validation : Use molecular docking (AutoDock Vina) to predict binding affinities and compare with IC50 values from enzyme assays.

Q. What mechanistic insights exist regarding this compound’s mitochondrial targeting, and how can mitochondrial permeability be quantified?

- Methodological Answer : describes protocols using isolated mouse liver mitochondria. Key steps:

- Mitochondrial Isolation : Differential centrifugation in sucrose/Tris buffer (0.25 M sucrose, 10 mM Tris·HCl, pH 7.4).

- Permeability Assays : Monitor Ca²⁺-induced swelling via light scattering at 540 nm or Calcium Green-5N fluorescence.

- Membrane Potential : Use Rhodamine 123 (Rh123) fluorescence quenching.

- Mechanistic Probes : Co-treat with cyclosporine A (CsA) to test for cyclophilin D dependence. Dose-dependent FCCP (uncoupler) can validate mitochondrial specificity.

Q. How can computational methods (e.g., molecular dynamics) predict this compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- Toxicity Profiling : Employ ProTox-II for hepatotoxicity or Ames mutagenicity predictions.

- Solubility : COSMO-RS simulations in water/DMSO mixtures.

- Validation : Compare predictions with experimental data from zebrafish toxicity assays () or microsomal stability tests.

Q. What strategies are effective in resolving contradictory bioactivity data across different assay systems (e.g., in vitro vs. zebrafish models)?

- Methodological Answer :

- Assay Optimization : Standardize DMSO concentration (<1% to avoid solvent toxicity) and cell viability controls (e.g., ATP levels via luminescence).

- Species-Specific Factors : Zebrafish cytochrome P450 isoforms may metabolize the compound differently than human enzymes. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to assess this.

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., acarbose for α-glucosidase in ).

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.